C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O
Overview
Description
C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O, also known as 1,4,8,11-tetraazacyclotetradecane-6-carboxylic acid, is a precursor of bifunctional cyclam . It is sold as a 4HCl salt and appears as a white powder .
Molecular Structure Analysis
The molecular weight of C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O is 390.18 . Its molecular formula is C11H24N4O2,4HCl .Physical And Chemical Properties Analysis
C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O is a white powder . Its molecular weight is 390.18 and its molecular formula is C11H24N4O2,4HCl .Scientific Research Applications
Catalysis
Cyclam, known for its potent chelation properties, is explored for diverse applications through selective N-functionalization, offering versatile ligands for catalysis . The C-functionalization of cyclam via Copper (I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) has been extended to bifunctional chelators of interest .
Medical Research
Cyclam is used in medical research due to its potent chelation properties . The C-functionalization of cyclam has been extended to bifunctional chelators of interest, which have high application potential in medical research .
Materials Science
Cyclam is also used in materials science . The C-functionalization of cyclam provides compounds with a wide range of functionalities, which can be used in various fields of materials science .
Gene Delivery Applications
The methodology of C-functionalization of cyclam has been extended to Trehalose-based Siamese twin amphiphiles, enabling efficient gene delivery applications .
Antibacterial Activity
Cyclam derivatives and their metal complexes have revealed antimicrobial properties . In particular, the trans-disubstituted cyclam salt [H4{H2(4-CF3PhCH2)2Cyclam}]Cl4 was found to be highly active against E. coli and S. aureus .
Antiviral Activity
The bis-cyclam derivative was found to be a highly active and selective HIV inhibitor by interaction with the viral CXCR4 receptor .
Mechanism of Action
The interaction of metal cyclams with carboxylate groups is thought to play an important role in their binding to the CXCR4 chemokine receptor and in their anti-HIV activity . Carboxylate groups appear to stabilize the cis-V configuration in solution through Zn(II) coordination and hydrogen bonding .
properties
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O2/c16-11(17)10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10,12-15H,1-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGGYKYEOIJUMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCC(CNCCNC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,11-Tetraazacyclotetradecane-6-carboxylic acid |
Synthesis routes and methods
Procedure details
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